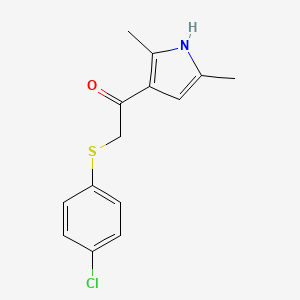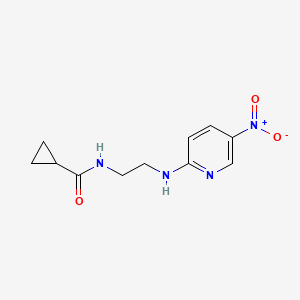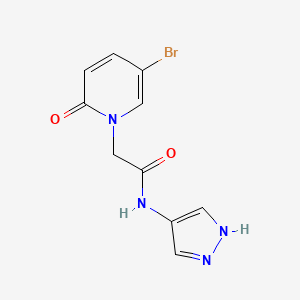![molecular formula C13H16INO2S B14907330 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is a complex organic compound that features a benzo[d]thiazolium core with a 1,3-dioxolane ring attached via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 2-methylbenzo[d]thiazole with 2-(1,3-dioxolan-2-yl)ethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzo[d]thiazolium core can participate in redox reactions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d]thiazolium core.
Reduction: Reduced forms of the benzo[d]thiazolium core.
Hydrolysis: Breakdown products of the dioxolane ring.
Applications De Recherche Scientifique
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. The benzo[d]thiazolium core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-dioxolan-2-yl derivatives: Compounds with similar dioxolane rings but different substituents.
Benzo[d]thiazolium salts: Compounds with similar benzo[d]thiazolium cores but different side chains.
Uniqueness
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is unique due to the combination of the benzo[d]thiazolium core and the 1,3-dioxolane ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16INO2S |
|---|---|
Poids moléculaire |
377.24 g/mol |
Nom IUPAC |
3-[2-(1,3-dioxolan-2-yl)ethyl]-2-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C13H16NO2S.HI/c1-10-14(7-6-13-15-8-9-16-13)11-4-2-3-5-12(11)17-10;/h2-5,13H,6-9H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HIRMZCVHZMAYOP-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=CC=CC=C2S1)CCC3OCCO3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


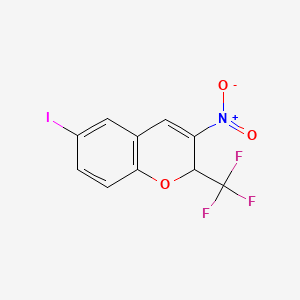
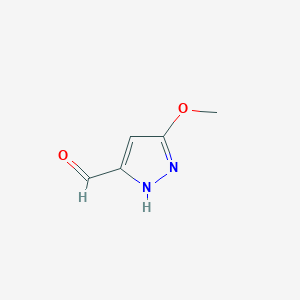
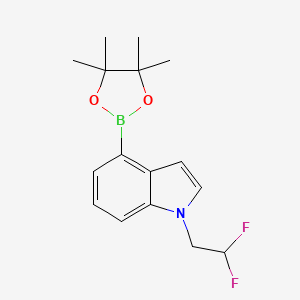
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)


![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
